molecular formula C5H5BBrNO2 B582264 4-Bromopyridine-3-boronic acid CAS No. 1256355-39-1

4-Bromopyridine-3-boronic acid

Cat. No. B582264
M. Wt: 201.814
InChI Key: OEQUZDNRPMTXMQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It has an average mass of 201.814 Da and a mono-isotopic mass of 200.959671 Da .


Physical And Chemical Properties Analysis

4-Bromopyridine-3-boronic acid has a density of 1.8±0.1 g/cm3, a boiling point of 369.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 177.2±30.7 °C . It has a molar refractivity of 38.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 113.1±5.0 cm3 .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including 4-Bromopyridine-3-boronic acid, are increasingly utilized in diverse areas of research. They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : Boronic acids are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • Methods of Application : The process involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
    • Results or Outcomes : This reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Organic Electronics

    • Field : Electronics
    • Application Summary : Derivatives of boronic acids may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
  • Molecular Recognition

    • Field : Biochemistry
    • Application Summary : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
  • Thienylpyridyl Garlands via Cross-Coupling with Heteroaryl Halides

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of thienylpyridyl garlands through a cross-coupling process with heteroaryl halides .
  • Arenes via Nickel-Catalyzed Cross-Coupling with Potassium Aryl- and Heteroaryl Trifluoroborates

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of arenes through a nickel-catalyzed cross-coupling process with potassium aryl- and heteroaryl trifluoroborates .
  • Meso-Substituted ABCD-Type Porphyrins by Functionalization Reactions

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of meso-substituted ABCD-type porphyrins through functionalization reactions .
  • Thienylpyridyl Garlands via Cross-Coupling with Heteroaryl Halides

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of thienylpyridyl garlands through a cross-coupling process with heteroaryl halides .
  • Arenes via Nickel-Catalyzed Cross-Coupling with Potassium Aryl- and Heteroaryl Trifluoroborates

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of arenes through a nickel-catalyzed cross-coupling process with potassium aryl- and heteroaryl trifluoroborates .
  • Meso-Substituted ABCD-Type Porphyrins by Functionalization Reactions

    • Field : Organic Chemistry
    • Application Summary : This application involves the creation of meso-substituted ABCD-type porphyrins through functionalization reactions .

properties

IUPAC Name

(4-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUZDNRPMTXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680958
Record name (4-Bromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-3-boronic acid

CAS RN

1256355-39-1
Record name B-(4-Bromo-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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